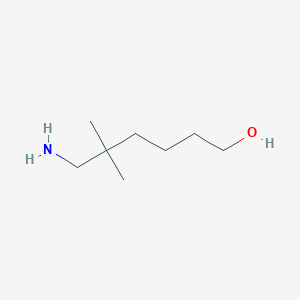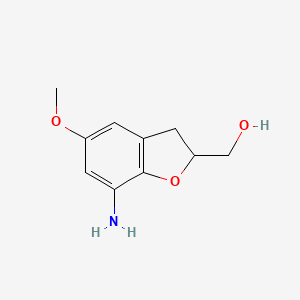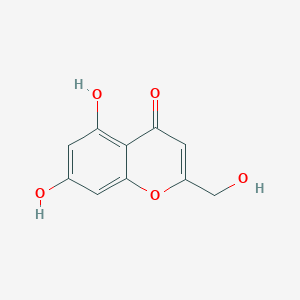![molecular formula C11H7NO2S B13871911 9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13871911.png)
9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one is a heterocyclic compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1). This compound also inhibits various other enzymes of the PARP family, indicating its potential as a scaffold for developing specific inhibitors for certain PARP enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction followed by a series of steps such as thermal cyclization and Mannich-type reactions . The overall yield of this compound can be improved using continuous flow synthesis, which enhances efficiency and sustainability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the continuous flow synthesis approach mentioned above provides a scalable and efficient method for producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form different derivatives.
Reduction: Reduction reactions can alter the compound’s structure, potentially affecting its biological activity.
Substitution: Substitution reactions, such as alkylation or acylation, can introduce new functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one involves the inhibition of PARP1 and other enzymes in the PARP family. By inhibiting these enzymes, the compound can reduce brain infarct volumes, decrease lung PARP activity, and dampen bronchial hyperreactivity . The molecular targets and pathways involved include the binding of the compound to the active site of PARP enzymes, thereby preventing their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]isoquinolin-5(4H)-one: An isomeric structure with similar biological activities.
Dithieno[3,2-b2′,3′-d]pyridin-5(4H)-one: Another heterocyclic compound used in organic solar cells.
Phenanthridin-6(5H)-one: A related compound with applications in constructing donor-acceptor copolymers for efficient solar cells.
Uniqueness
9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one is unique due to its broad inhibition profile, which allows it to inhibit multiple enzymes in the PARP family. This broad inhibition profile makes it a valuable scaffold for developing specific inhibitors for certain PARP enzymes .
Properties
Molecular Formula |
C11H7NO2S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
9-hydroxy-4H-thieno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C11H7NO2S/c13-8-3-1-2-6-9(8)7-4-5-15-11(7)12-10(6)14/h1-5,13H,(H,12,14) |
InChI Key |
ZKARURYMSBJCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(NC2=O)SC=C3)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[9-[4-(4-Phenylphenyl)phenyl]carbazol-3-yl]boronic acid](/img/structure/B13871835.png)





![N-[(4-aminophenyl)methyl]-2-(dimethylamino)acetamide](/img/structure/B13871851.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)





